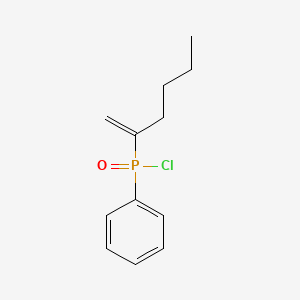

Hex-1-en-2-yl(phenyl)phosphinic chloride

Description

Organophosphorus chemistry is a vast and dynamic field of study focused on organic compounds containing phosphorus. wikipedia.org These compounds have found indispensable roles in various scientific and industrial domains, ranging from medicinal and agricultural chemistry to materials science. frontiersin.org

Organophosphorus compounds are integral to modern chemical research and industry. Their applications are diverse, encompassing pharmaceuticals, pesticides, flame retardants, and ligands for metal-catalyzed reactions. frontiersin.orgtaylorandfrancis.com In medicine, over 80 phosphorus-containing drugs are in clinical use, and in agriculture, more than 300 such compounds are used as pesticides. frontiersin.org The unique properties of the phosphorus-carbon (P-C) bond contribute to the biological and physical characteristics of these molecules. taylorandfrancis.com For instance, phosphonates, which are structurally related to the compound of interest, are utilized as improved Wittig reagents in organic synthesis. frontiersin.org The phosphoryl (P=O) group, a key feature in many organophosphorus compounds, imparts a high coordination ability with metals, making them useful as metal extractants. frontiersin.org

Organophosphorus compounds are generally classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Hex-1-en-2-yl(phenyl)phosphinic chloride falls under the category of pentavalent phosphorus compounds. Specifically, it is a phosphinic chloride. Phosphinic acids and their derivatives, such as phosphinates, are characterized by the presence of two phosphorus-carbon bonds. wikipedia.org

The general structure of a phosphinic chloride consists of a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), single-bonded to a chlorine atom, and single-bonded to two organic substituents. In the case of this compound, these substituents are a hex-1-en-2-yl group and a phenyl group. The presence of the chiral phosphorus center and the reactive P-Cl bond makes phosphinic chlorides valuable intermediates in organic synthesis.

Table 1: Structural Comparison of Selected Phosphinic Chlorides

| Compound Name | R1 Group | R2 Group | Molecular Formula |

| Diphenylphosphinic chloride | Phenyl | Phenyl | C12H10ClOP |

| Dimethylphosphinic chloride | Methyl | Methyl | C2H6ClOP |

| This compound | Hex-1-en-2-yl | Phenyl | C12H16ClOP |

This table presents an interactive comparison of the substituents for the target compound and two well-documented analogues.

The synthesis of phosphinic acids, the parent compounds of phosphinic chlorides, dates back to 1872 when A. W. Hoffmann first synthesized dimethylphosphinic acid. kent.ac.uk Since then, numerous methods for the synthesis of phosphinic acids and their derivatives have been developed. A common method for preparing phosphinic chlorides involves the chlorination of a phosphine (B1218219) oxide. For example, phosphorus pentachloride can be used to convert a phosphine oxide into the corresponding phosphinic acid chloride, which can then be hydrolyzed to the phosphinic acid. kent.ac.ukdtic.mil Another approach involves the reaction of organometallic reagents, such as Grignard reagents, with phosphorus oxychloride (POCl3). chemicalbook.comchemicalbook.com

Phosphinic chlorides are highly valued as precursors in organic synthesis due to the reactivity of the phosphorus-chlorine bond. google.com They are widely used in the synthesis of various chiral phosphine ligands for asymmetric catalysis and in the preparation of peptide coupling agents. chemicalbook.comlookchem.com The chlorine atom can be readily displaced by nucleophiles, allowing for the introduction of a wide range of functional groups. For instance, reaction with alcohols or phenols in the presence of a base yields phosphinate esters, while reaction with amines produces phosphinic amides. This versatility makes phosphinic chlorides, including hypothetically this compound, valuable building blocks for the creation of more complex organophosphorus compounds.

While specific research on this compound is limited, its structural features suggest it would be a reactive intermediate with potential applications in the synthesis of novel organophosphorus compounds. The presence of the hexenyl group introduces a site of unsaturation that could be further functionalized, adding to its synthetic utility.

Structure

3D Structure

Properties

CAS No. |

62305-70-8 |

|---|---|

Molecular Formula |

C12H16ClOP |

Molecular Weight |

242.68 g/mol |

IUPAC Name |

[chloro(hex-1-en-2-yl)phosphoryl]benzene |

InChI |

InChI=1S/C12H16ClOP/c1-3-4-8-11(2)15(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8H2,1H3 |

InChI Key |

GJEUQOVPSVOJCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)P(=O)(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Hex 1 En 2 Yl Phenyl Phosphinic Chloride and Analogous Organophosphorus Chlorides

Traditional Synthetic Pathways to Phosphinic Chlorides

Conventional methods for synthesizing phosphinic chlorides have long been established, primarily relying on the chlorination of precursor phosphorus compounds. These methods are valued for their reliability and broad applicability.

Chlorination Reactions of Phosphinic Acids and Secondary Phosphine (B1218219) Oxides

The most common preparations of phosphinic chlorides involve the substitution reaction of phosphinic acids or the chlorination of secondary phosphine oxides. researchgate.net The conversion of a phosphinic acid to its corresponding chloride is a standard transformation in organophosphorus chemistry.

Secondary phosphine oxides, which exist in equilibrium with their tautomeric form, phosphinous acids, are also key starting materials. wikipedia.org The chlorination of a secondary phosphine oxide can proceed stereospecifically. For instance, a diastereomeric mixture of a secondary phosphine oxide can be converted to a chlorophosphine salt by treatment with a chlorinating agent like oxalyl chloride. acs.orgresearchgate.net This reaction proceeds through the formation of an intermediate that can then be used for further stereoselective synthesis. acs.org

Role of Chlorinating Agents in Phosphinic Chloride Formation

A variety of chlorinating agents are employed for the synthesis of phosphinic chlorides, each with its own reactivity profile and set of byproducts. The choice of agent can influence the reaction conditions and the purity of the final product.

Commonly used chlorinating agents include:

Thionyl chloride (SOCl₂): This reagent is widely used to convert phosphonic acids and their derivatives into the corresponding phosphoryl chlorides. wikipedia.org The reaction of phosphinic acids with thionyl chloride at elevated temperatures (e.g., 30 to 80°C) typically yields the phosphinic acid chloride. google.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. masterorganicchemistry.com

Oxalyl chloride ((COCl)₂): This reagent is also effective for the chlorination of secondary phosphine oxides. acs.orgresearchgate.net Its reaction with carboxylic acids, a related transformation, produces gaseous byproducts (carbon dioxide and carbon monoxide), facilitating purification. sciencemadness.org

Phosgene (B1210022) (COCl₂): As a highly electrophilic acid chloride, phosgene is a powerful chlorinating agent. cia.gov It reacts with various functional groups and has been a cornerstone in industrial chemistry. wikipedia.org However, due to its extreme toxicity, safer alternatives like diphosgene or triphosgene (B27547) are often preferred in laboratory settings. cia.gov

Phosphorus pentachloride (PCl₅): This is another classic reagent for converting phosphinic acids to their chlorides. kent.ac.uk The reaction often involves heating, and the phosphorus oxychloride (POCl₃) byproduct can be separated by distillation. wikipedia.orgprepchem.com

The following table summarizes the key chlorinating agents and their properties:

| Chlorinating Agent | Formula | Boiling Point (°C) | Common Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | 74.6 | SO₂, HCl | Gaseous byproducts simplify purification. wikipedia.orgmasterorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | 63-64 | CO₂, CO, HCl | Gaseous byproducts; reaction proceeds under mild conditions. sciencemadness.orgwikipedia.org |

| Phosgene | COCl₂ | 8.3 | HCl, CO₂ | Highly reactive and toxic; often replaced by diphosgene or triphosgene. cia.govwikipedia.org |

| Phosphorus Pentachloride | PCl₅ | 160 (sublimes) | POCl₃, HCl | Strong chlorinating agent; byproduct is a liquid. wikipedia.org |

Advanced and Sustainable Synthetic Strategies for Phosphinic Chlorides

In response to the growing need for greener and more efficient chemical processes, novel synthetic strategies for organophosphorus compounds are being developed. These methods aim to reduce waste, avoid harsh reagents, and offer new synthetic possibilities.

Microreactor-Assisted Continuous-Flow Synthesis of Phosphinic Chlorides

Microfluidic technology is emerging as a powerful tool for chemical synthesis due to its excellent heat and mass transfer, precise control over reaction parameters, and enhanced safety. nih.gov The application of microfluidic devices for the detection of organophosphorus compounds highlights the potential of this technology in the broader field of organophosphorus chemistry. researchgate.net While specific examples for the continuous-flow synthesis of Hex-1-en-2-yl(phenyl)phosphinic chloride are not detailed in the literature, the principles of microreactor technology suggest it could offer a safer and more efficient route for the synthesis of phosphinic chlorides, particularly for reactions that are highly exothermic or involve hazardous reagents.

Electrochemical Synthesis Approaches for Organophosphorus Chlorides

Electrochemical synthesis is a green and cost-effective method for preparing organophosphorus compounds. beilstein-journals.org This technique uses electricity to drive oxidation and reduction processes, often avoiding the need for harsh chemical oxidants or reductants. beilstein-journals.org Recent advances have demonstrated the electrochemical formation of various phosphorus-carbon and phosphorus-heteroatom bonds. beilstein-journals.org

The electrosynthesis of organophosphorus compounds can be achieved through both direct and indirect electrolytic oxidation. tandfonline.com In direct electrolysis, the substrate is oxidized at the anode, while in indirect electrolysis, a mediator is used to transfer electrons. tandfonline.com Various electrodes, including carbon, platinum, and nickel, are used in these processes. beilstein-journals.org The ability to control reaction selectivity by adjusting the voltage or current makes electrosynthesis a promising approach for the targeted synthesis of complex organophosphorus molecules. beilstein-journals.org Although direct electrochemical synthesis of phosphinic chlorides is still an area of active research, the functionalization of C-H bonds through electrochemical methods points to the potential for developing novel routes to precursors for these compounds. tandfonline.comnih.govacs.org

The following table outlines some parameters used in the electrochemical synthesis of organophosphorus compounds:

| Reaction Type | Electrodes (Anode/Cathode) | Current/Voltage | Key Features | Reference |

| C-P Coupling of Benzothiazole | Glassy Carbon / Foamed Copper | 14 mA | Metal- and oxidant-free synthesis of thiazole (B1198619) phosphine oxides. | beilstein-journals.orgbeilstein-journals.org |

| C-P Coupling of N-Boc-tetrahydroisoquinoline | Graphite / Graphite | 10 mA | Synthesis of 1-amino phosphonates. | beilstein-journals.orgbeilstein-journals.org |

| Aryl(heteroaryl)phosphonium salt synthesis | Platinum / Platinum | 1.6-3.3 mA/cm² | Anodic oxidation of tertiary phosphines in the presence of aromatic compounds. | tandfonline.com |

Stereoselective Synthesis Approaches Relevant to Alkyl(phenyl)phosphinic Chlorides

The stereocontrolled synthesis of organophosphorus compounds is a critical area of research, given their importance in various fields, including catalysis and materials science. For alkyl(phenyl)phosphinic chlorides and their analogs, stereoselective approaches are paramount for accessing enantiomerically or diastereomerically pure target molecules.

A significant advancement in the stereoselective synthesis of phosphorus-containing heterocycles involves the diastereospecific [2+4] annulation of alkyl(phenyl)phosphinic chlorides with α,β-unsaturated enones. acs.orgacs.orgresearchgate.netnih.govfigshare.com This methodology provides an efficient route to δ-phosphinolactones (also known as δ-phostines), which are six-membered rings containing a phosphorus atom. acs.orgacs.orgresearchgate.netnih.gov

The reaction is typically carried out in the presence of a strong base, such as lithium hexamethyldisilazide (LiHMDS), which facilitates the deprotonation of the alkyl(phenyl)phosphinic chloride at the α-carbon. acs.orgacs.orgresearchgate.netnih.gov This generates a chloro(phenyl)phosphinyl carbanion. acs.org This reactive intermediate then undergoes a Michael addition to the α,β-enone. acs.orgacs.orgresearchgate.netnih.gov The final step is an intramolecular nucleophilic substitution, where the enolate oxygen attacks the phosphorus center, displacing the chloride ion and forming the heterocyclic ring. acs.orgacs.orgresearchgate.netnih.gov This annulation process is characterized by its diastereospecificity, good to excellent yields, and broad substrate scope. acs.orgacs.orgresearchgate.netnih.gov

The reaction proceeds under mild conditions and demonstrates good atom and step economy. acs.orgacs.org While specific data for this compound is not detailed in the available literature, the general principles and outcomes observed for a range of alkyl(phenyl)phosphinic chlorides are applicable. The table below summarizes the results from the [2+4] annulation of various alkyl(phenyl)phosphinic chlorides with α,β-enones. acs.org

| Alkyl(phenyl)phosphinic chloride | α,β-Enone | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Methyl(phenyl)phosphinic chloride | Chalcone | 3,4-trans-3,4,6-Triphenyl-3,4-dihydro-2H-1,2-oxaphosphinine 2-oxide | 90 | >20:1 |

| Ethyl(phenyl)phosphinic chloride | Chalcone | 3-Ethyl-3,4,6-triphenyl-3,4-dihydro-2H-1,2-oxaphosphinine 2-oxide | 85 | >20:1 |

| Propyl(phenyl)phosphinic chloride | Chalcone | 3-Propyl-3,4,6-triphenyl-3,4-dihydro-2H-1,2-oxaphosphinine 2-oxide | 82 | >20:1 |

| Benzyl(phenyl)phosphinic chloride | Chalcone | 3-Benzyl-3,4,6-triphenyl-3,4-dihydro-2H-1,2-oxaphosphinine 2-oxide | 95 | >20:1 |

| Methyl(phenyl)phosphinic chloride | (E)-4-Phenylbut-3-en-2-one | 6-Methyl-3,4-diphenyl-3,4-dihydro-2H-1,2-oxaphosphinine 2-oxide | 78 | >20:1 |

| Methyl(phenyl)phosphinic chloride | (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 6-(4-Methoxyphenyl)-3,4-diphenyl-3,4-dihydro-2H-1,2-oxaphosphinine 2-oxide | 92 | >20:1 |

| Methyl(phenyl)phosphinic chloride | (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 6-(4-Chlorophenyl)-3,4-diphenyl-3,4-dihydro-2H-1,2-oxaphosphinine 2-oxide | 88 | >20:1 |

The high diastereoselectivity observed in these reactions is a key feature of this synthetic strategy. The stereochemical outcome is controlled during the Michael addition and the subsequent intramolecular cyclization, leading to the preferential formation of one diastereomer. This method represents a powerful tool for the construction of stereochemically defined phosphorus heterocycles from readily available starting materials. acs.org

Applications in Advanced Materials and Catalysis Research

Development of Phosphorus-Containing Polymers and Resins

Phosphorus-containing polymers are a significant class of materials known for their flame retardancy, adhesion properties, and biocompatibility. The incorporation of phosphinic acid moieties, derivable from compounds like Hex-1-en-2-yl(phenyl)phosphinic chloride, can impart these desirable characteristics to a wide range of polymeric structures.

Post-polymerization modification is a powerful strategy for introducing functional groups onto existing polymer backbones. The reactive P-Cl group in this compound allows for its grafting onto polymers containing nucleophilic sites, such as hydroxyl or amine groups. This process, often referred to as macromolecular substitution, is a common method for creating functional polymers. For instance, polymers with pendant hydroxyl groups can react with the phosphinic chloride to form phosphinate esters along the polymer chain.

The vinyl group of the hexenyl moiety also presents an opportunity for post-polymerization functionalization through "clickable" strategies. This allows for the attachment of a wide array of molecules, further enhancing the functionality of the resulting polymer.

| Polymer Functionalization Approach | Reactive Group on Precursor | Resulting Linkage |

| Grafting to Polymer Backbone | P-Cl | Phosphinate Ester/Amide |

| Post-polymerization Modification | Hexenyl C=C | Thiol-ene, etc. |

This dual reactivity enables the creation of multifunctional polymers with precisely controlled properties.

Side-chain phosphorus-containing polyacids (PCPAs) are macromolecules that feature acidic phosphorus groups as substituents along the polymer backbone. nih.govencyclopedia.pubresearchgate.netnih.gov These materials have applications ranging from biocompatible materials to ion-exchange resins. One major synthetic route to PCPAs involves the (co)polymerization of phosphorus-containing vinyl monomers. nih.govencyclopedia.pubmdpi.com

This compound can serve as a precursor to such monomers. For example, hydrolysis of the P-Cl bond would yield the corresponding phosphinic acid. This vinyl-containing phosphinic acid monomer could then be polymerized, typically via free-radical polymerization, to produce a side-chain PCPA. nih.govresearchgate.net An alternative pathway involves first esterifying the phosphinic chloride and then polymerizing the resulting vinyl phosphinate ester, followed by hydrolysis to unveil the acidic groups. encyclopedia.pub

| Synthetic Strategy for Side-Chain PCPAs | Description |

| Monomer Polymerization | Polymerization of a vinyl monomer containing a phosphinic acid or ester group. |

| Post-Modification of Polymers | Grafting of a phosphorus-containing moiety onto an existing polymer backbone. encyclopedia.pub |

These synthetic approaches allow for the creation of PCPAs with varying molecular weights and densities of acidic functional groups, tailored for specific applications.

Role as Precursors for Phosphorus-Containing Ligands in Coordination Chemistry

Phosphorus-containing ligands are paramount in the field of coordination chemistry and homogeneous catalysis due to their strong coordination to transition metals and their tunable electronic and steric properties.

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern organic synthesis. Chiral phosphine (B1218219) ligands have been instrumental in the success of many asymmetric catalytic reactions. tcichemicals.comnih.gov P-chiral ligands, where the stereogenic center is the phosphorus atom itself, represent a distinct and highly effective class of ligands. tcichemicals.comnih.gov

The synthesis of P-chiral compounds can be challenging. However, phosphinic chlorides can serve as key intermediates in their preparation. For a compound like this compound, the phosphorus atom is a prochiral center. Stereoselective nucleophilic substitution at the phosphorus center can lead to the formation of a P-chiral phosphinic ester or amide. This can be achieved through the use of chiral nucleophiles or chiral catalysts. The resulting enantiomerically enriched phosphinic compounds can then be reduced to the corresponding P-chiral phosphines, which are valuable ligands for asymmetric catalysis. tcichemicals.comchemistryviews.org

| Method for P-Chiral Ligand Synthesis | Key Step |

| Chiral Resolution | Separation of a racemic mixture of a precursor. chemistryviews.org |

| Asymmetric Synthesis | Stereoselective reaction to create the chiral phosphorus center. |

The development of practical and scalable methods for the synthesis of P-chiral ligands is an active area of research, with phosphinic derivatives playing a crucial role. chemistryviews.org

Utilization in the Synthesis of Specialty Organic Intermediates

Organophosphorus compounds are not only components of functional materials and ligands but are also important intermediates in the synthesis of a variety of organic molecules. nih.gov The reactivity of the P-Cl bond in phosphinic chlorides makes them valuable electrophilic phosphorus reagents. google.com

This compound can react with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to introduce the hex-1-en-2-yl(phenyl)phosphinoyl group into a molecule. organic-chemistry.org This allows for the construction of more complex organophosphorus compounds. For instance, reaction with an alcohol would yield a phosphinic ester, while reaction with an amine would produce a phosphinic amide. organic-chemistry.org These products themselves can be valuable intermediates for further transformations. The hexenyl group also offers a handle for subsequent chemical modifications, such as cross-coupling reactions or additions to the double bond, further expanding the synthetic utility of this building block.

| Reaction with Nucleophile | Product Class |

| Alcohol (R-OH) | Phosphinic Ester |

| Amine (R-NH2) | Phosphinic Amide |

| Organometallic (R-MgX) | Tertiary Phosphine Oxide |

The versatility of phosphinic chlorides as synthetic intermediates underscores their importance in organophosphorus chemistry.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For organophosphorus molecules, the observation of multiple nuclei, particularly ¹H, ¹³C, and ³¹P, provides a detailed map of the molecular framework.

A complete NMR analysis provides data on the chemical environment of each nucleus and the connectivity between them through spin-spin coupling.

¹H NMR: The proton NMR spectrum would reveal signals for the aromatic protons of the phenyl group, typically in the range of 7.5-8.0 ppm, showing complex splitting patterns due to both proton-proton and proton-phosphorus coupling. chemicalbook.com The protons of the hex-1-en-2-yl group would appear in distinct regions: vinylic protons (C=CH₂) around 5.0-6.0 ppm, the allylic protons (CH₂) around 2.0-2.5 ppm, and the remaining aliphatic protons of the butyl chain at lower chemical shifts (0.9-1.6 ppm).

¹³C NMR: The carbon NMR spectrum would show signals for the six distinct carbons of the phenyl ring (typically 128-135 ppm), with the carbon directly attached to phosphorus showing a characteristic coupling constant (¹JP-C). wikipedia.org The hexenyl group would exhibit signals for the sp² carbons of the double bond (~115-140 ppm) and the sp³ carbons of the alkyl chain (~14-40 ppm). oregonstate.edu

³¹P NMR: As a technique specific to phosphorus, ³¹P NMR is exceptionally informative. wikipedia.org For a phosphinic chloride, a single resonance is expected. The chemical shift for pentavalent phosphorus in this environment typically falls within a characteristic range, often significantly downfield from the 85% H₃PO₄ standard (0 ppm). For analogous phosphinic chlorides, this can be in the range of +40 to +70 ppm, though the specific value is highly dependent on the substituents. spectrabase.comresearchgate.net The spectrum, if run without proton decoupling, would show complex splitting due to coupling with nearby protons.

Detailed analysis of the coupling constants (J-values) is critical. For instance, the magnitude of phosphorus-hydrogen (nJP-H) and phosphorus-carbon (nJP-C) couplings over one, two, or three bonds helps to piece together the exact connectivity around the phosphorus atom. wikipedia.org

Table 1: Predicted NMR Data for Hex-1-en-2-yl(phenyl)phosphinic chloride

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| ³¹P | +40 to +70 | Singlet (with ¹H decoupling) |

| ¹H | ||

| Phenyl (Ar-H) | 7.5 – 8.0 | Multiplet |

| Vinylic (=CH₂) | 5.0 – 6.0 | Multiplets, exhibiting nJH-H and nJP-H |

| Allylic (-CH₂-C=) | 2.0 – 2.5 | Multiplet, exhibiting nJH-H and nJP-H |

| Alkyl (-CH₂CH₂CH₃) | 0.9 – 1.6 | Multiplets |

| ¹³C | ||

| Phenyl (C-P) | 130 – 135 | Doublet, ¹JP-C ≈ 100-120 Hz |

| Phenyl (other Ar-C) | 128 – 134 | Doublets (due to nJP-C) and singlets |

| Vinylic (C=CH₂) | 115 – 140 | Doublets (due to nJP-C) |

| Alkyl (-CH₂CH₂CH₃) | 14 – 40 | Singlets or doublets (due to nJP-C) |

For unambiguous assignment of all signals, especially in complex molecules, multi-nuclear and two-dimensional (2D) NMR techniques are indispensable. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) would correlate proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more powerful, as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, and critically, between protons and the phosphorus atom (¹H-³¹P HMBC). This allows for the unequivocal placement of the phenyl and hexenyl groups relative to the phosphorus center.

Infrared (IR) Spectroscopy for Functional Group Identification in Phosphinic Chlorides

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. msu.edu For this compound, several characteristic absorption bands would be expected.

The most prominent and diagnostic peak would be the phosphoryl stretch (P=O), which is typically very strong and sharp, appearing in the region of 1200-1300 cm⁻¹. utdallas.edu The P-Cl bond stretch gives a characteristic absorption in the lower frequency range of 450-600 cm⁻¹. Other key absorptions include the C=C stretch of the hexenyl group around 1640 cm⁻¹, aromatic C=C stretching bands around 1450-1600 cm⁻¹, sp² C-H stretches (both aromatic and vinylic) just above 3000 cm⁻¹, and sp³ C-H stretches from the alkyl portion of the hexenyl chain just below 3000 cm⁻¹. libretexts.orgmasterorganicchemistry.com

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenyl, Vinylic | C-H stretch (sp²) | 3010 - 3100 | Medium |

| Alkyl | C-H stretch (sp³) | 2850 - 2960 | Strong |

| Alkene | C=C stretch | ~1640 | Medium |

| Phenyl | C=C stretch | 1450 - 1600 | Medium-Strong |

| Phosphoryl | P=O stretch | 1200 - 1300 | Very Strong |

| Phosphinyl Chloride | P-Cl stretch | 450 - 600 | Medium |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, which allows for the calculation of the molecular formula.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would appear as a characteristic isotopic cluster, with the (M+2)⁺ peak having an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. koreascience.kr

Common fragmentation pathways for organophosphorus compounds often involve the cleavage of bonds adjacent to the phosphorus atom. mdpi.com Expected fragmentation patterns for this molecule could include:

Loss of a chlorine radical (·Cl) to give an [M-35]⁺ ion.

Cleavage of the P-phenyl bond, leading to fragments corresponding to the phenyl cation or the remaining phosphinyl chloride moiety.

Cleavage of the P-hexenyl bond.

Fragmentation of the hexenyl side chain via standard alkane and alkene patterns. libretexts.org

X-ray Crystallography for Solid-State Structural Determination of Phosphinic Chloride Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique requires a stable, single crystal of the compound or a suitable solid derivative. If this compound could be crystallized, this analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles. mdpi.com

The resulting crystal structure would confirm the tetrahedral geometry around the pentavalent phosphorus atom and reveal the exact conformation of the hexenyl chain and the orientation of the phenyl ring in the crystal lattice. weizmann.ac.il This technique is unparalleled in its ability to provide an unambiguous depiction of the molecular architecture. mdpi.comnih.gov

Chromatographic Techniques for Purity and Molecular Weight Distribution (e.g., GPC for Polymer Derivatives)

Chromatographic methods are essential for assessing the purity of a synthesized compound. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be used to separate the target compound from any starting materials, byproducts, or impurities, with the area of the peak being proportional to its concentration.

If this compound were to be used as a monomer or functionalizing agent in the synthesis of a polymer, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the primary technique for characterizing the resulting macromolecule. youtube.com GPC separates molecules based on their hydrodynamic volume in solution. youtube.com This analysis provides crucial information on the polymer's molecular weight distribution, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. acs.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.